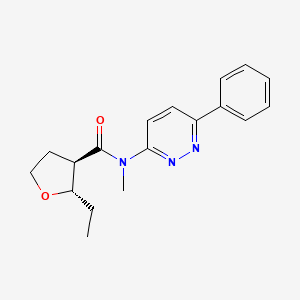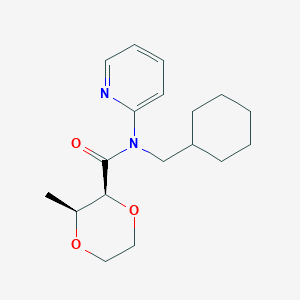![molecular formula C15H15N5O2 B7353368 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is a chemical compound with potential biological applications. It is a synthetic molecule that has been studied for its pharmacological properties, with a focus on its mechanism of action and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and it has also been shown to inhibit the growth of fungal and bacterial cells by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, fungal cells, and bacterial cells, and it has also been shown to have anti-inflammatory and antioxidant activity. Additionally, it has been shown to have a favorable toxicity profile, with low toxicity in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole for lab experiments is its broad-spectrum activity against various types of cells. It has been shown to have activity against cancer cells, fungal cells, and bacterial cells, making it a versatile tool for research. Additionally, it has a favorable toxicity profile, which allows for higher doses to be used in experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further research could be done to fully elucidate the mechanism of action of the compound, which could lead to the development of more targeted and effective therapies. Finally, the compound could be further studied in preclinical models to explore its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with ethyl glyoxalate in the presence of a base. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis method is well-documented in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various disease models. It has been shown to have antifungal, antibacterial, and antiviral activity, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been studied for its potential anticancer activity, with promising results in preclinical models.
Propriétés
IUPAC Name |
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-12(4-2-11(1)7-20-10-16-9-17-20)14-18-15(22-19-14)13-5-6-21-8-13/h1-4,9-10,13H,5-8H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRZDMOHCVTSY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)

![(1S,6R)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353322.png)
![(1S,6R)-2-[(1-phenyltriazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353330.png)
![(2R,4R)-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B7353351.png)
![2-[[(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7353352.png)
![(2R,4R)-2-methyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]piperidine-4-carboxylic acid](/img/structure/B7353357.png)
![3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B7353377.png)

![3-[2-(2-methoxyphenyl)propan-2-yl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353388.png)